molecular formula C29H23NO4 B1341367 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 946716-21-8

2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

Numéro de catalogue: B1341367
Numéro CAS: 946716-21-8
Poids moléculaire: 449.5 g/mol
Clé InChI: LPDFSBJCAJQPNJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid (referred to as the "target compound") is a fluorenylmethyloxycarbonyl (Fmoc)-protected biphenyl carboxylic acid derivative. Its molecular formula is C₂₇H₁₉NO₃, with a molecular weight of 405.45 g/mol . The structure comprises a biphenyl core substituted at the 2'-position with an Fmoc-protected aminomethyl group and a carboxylic acid moiety at the 2-position. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group serves as a temporary protective group for amines during iterative coupling reactions .

Propriétés

IUPAC Name

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)26-16-8-7-11-21(26)20-10-2-1-9-19(20)17-30-29(33)34-18-27-24-14-5-3-12-22(24)23-13-4-6-15-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDFSBJCAJQPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Protection of the Amino Group with Fmoc

  • The Fmoc group is introduced by reacting the free amino group of the amino acid or amino acid derivative with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) under basic conditions.
  • Typical bases used include sodium bicarbonate or triethylamine in aqueous or organic solvents.
  • This step selectively protects the amino group while leaving the carboxylic acid free for further functionalization or coupling.

Preparation of the Biphenyl-2-carboxylic Acid Core

  • The biphenyl-2-carboxylic acid scaffold can be synthesized or purchased as a starting material.
  • Functionalization at the 2' position with an amino methyl group is achieved via substitution or coupling reactions, often involving halogenated biphenyl intermediates and nucleophilic amine sources.
  • The amino methyl group is then protected with the Fmoc group as described above.

Specific Preparation Methods for 2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid

Stepwise Synthesis Approach

Step Reaction Type Reagents/Conditions Notes
1 Synthesis of biphenyl-2-carboxylic acid derivative Suzuki coupling or direct functionalization Biphenyl core construction or modification
2 Introduction of amino methyl group at 2' position Nucleophilic substitution or reductive amination Aminomethylation of biphenyl ring
3 Protection of amino group with Fmoc Reaction with Fmoc-Cl or Fmoc-OSu, base (e.g., DIPEA) in DMF or CH2Cl2 Forms stable Fmoc-protected amino methyl biphenyl carboxylic acid
4 Purification Chromatography (HPLC) or recrystallization Ensures >98% purity

Mixed Anhydride Method for Fmoc Amino Acid Derivatives

  • A well-documented method for preparing Fmoc amino acid derivatives involves the mixed anhydride method , where the amino acid is first converted to a mixed anhydride intermediate using reagents like isobutyl chloroformate and a base.
  • Sodium azide can be used to convert the intermediate to azides, which can then be reduced or further functionalized.
  • This method is adaptable for complex amino acid derivatives and can be applied to the biphenyl amino acid system.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

  • For peptide or peptidomimetic synthesis involving this compound, the Fmoc-protected amino acid can be coupled to a resin-bound peptide chain.
  • The coupling involves activation of the carboxylic acid (e.g., with HBTU, HATU) and reaction with the resin-bound amine.
  • The Fmoc group is removed with mild base (e.g., piperidine) to allow chain elongation.

Experimental Conditions and Optimization

Parameter Typical Conditions Comments
Solvent DMF, Dichloromethane (CH2Cl2) Solubilizes reagents and intermediates
Base DIPEA (N,N-Diisopropylethylamine), Triethylamine Neutralizes HCl formed, promotes Fmoc attachment
Temperature Room temperature to 40°C Mild conditions prevent side reactions
Reaction Time 2-4 hours for Fmoc protection Monitored by TLC or HPLC
Purification Reverse-phase HPLC or recrystallization Achieves >98% purity

Analytical Data and Purity

  • Purity of the final compound is typically confirmed by High-Performance Liquid Chromatography (HPLC) , with purity >98% considered acceptable for research and synthesis use.
  • Melting point and solubility data assist in characterization: e.g., melting point around 215°C (decomposition) and solubility in dimethylformamide (DMF).
  • Structural confirmation is done by NMR, MS, and IR spectroscopy.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Fmoc Protection via Fmoc-Cl or Fmoc-OSu Direct reaction of amino group with Fmoc reagent under basic conditions High selectivity, mild conditions Requires careful control of pH and moisture
Mixed Anhydride Method Formation of mixed anhydride intermediate for further functionalization Versatile for azide and peptide synthesis Multi-step, sensitive to moisture
Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-protected amino acid to resin-bound peptides Efficient for peptide assembly Requires specialized equipment and reagents
Aminomethylation of Biphenyl Core Introduction of amino methyl group via substitution or reductive amination Enables functionalization at 2' position May require protection/deprotection steps

Research Findings and Considerations

  • The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions, facilitating peptide synthesis workflows.
  • The biphenyl moiety's steric bulk requires optimized reaction conditions to ensure efficient coupling and protection steps.
  • Purification by HPLC is essential to remove unreacted starting materials and side products, ensuring high purity for biological or synthetic applications.
  • The mixed anhydride method offers a robust route for preparing Fmoc amino acid azides, which can be intermediates for further modifications.

Analyse Des Réactions Chimiques

Types of Reactions

2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

    Hydrolysis: The Fmoc group can be removed through base-catalyzed hydrolysis, typically using piperidine in a suitable solvent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl rings.

Applications De Recherche Scientifique

2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is employed in peptide synthesis, where the Fmoc group protects amine groups during the assembly of peptide chains.

    Medicine: Research into drug development often utilizes this compound for its stability and reactivity, aiding in the creation of new pharmaceuticals.

    Industry: It is used in the production of polymers and other advanced materials due to its robust chemical properties.

Mécanisme D'action

The mechanism by which 2’-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The Fmoc group acts as a protecting group, preventing unwanted reactions at the amine site during synthesis. The biphenyl structure provides a stable framework that can undergo further functionalization, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Structural Comparison

The target compound belongs to a class of Fmoc-protected biphenyl carboxylic acids , which share structural motifs but differ in substitution patterns, functional groups, and applications. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
Target Compound C₂₇H₁₉NO₃ 405.45 Fmoc-aminomethyl at 2', carboxylic acid at 2 SPPS, drug intermediates
4′-Fmoc-amino-[1,1′-biphenyl]-4-carboxylic acid C₂₇H₁₉NO₃ 405.45 Fmoc-amino at 4', carboxylic acid at 4 Solid-phase synthesis
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid C₂₅H₂₁NO₄ 405.44 Branched chain, o-tolyl substituent Peptide backbone modification
ARC38 C₂₃H₁₇N₃O₃S 415.46 Benzimidazole-thiazole substituent Angiotensin II receptor antagonist
CV-11974 C₂₇H₂₃N₅O₃ 489.51 Tetrazole-biphenyl-benzimidazole core Hypertension therapy

Key Observations :

  • Positional Isomerism: The target compound and 4′-Fmoc-amino-biphenyl-4-carboxylic acid are positional isomers, differing in the placement of the Fmoc-aminomethyl group (2' vs. 4'). This alters steric and electronic properties, influencing their reactivity in SPPS .
  • Functional Group Diversity : ARC38 and CV-11974 incorporate heterocyclic moieties (e.g., tetrazole, benzimidazole) instead of Fmoc groups, enabling receptor-binding interactions .

Yield Comparison :

  • Fmoc-protected analogs typically achieve yields of 60–85% in SPPS-compatible reactions .
  • ARC38 and CV-11974, with complex heterocycles, exhibit lower yields (30–50% ) due to multi-step syntheses .
Research Findings
  • Receptor Antagonism : CV-11974 demonstrates 12-fold higher potency than EXP3174 (a metabolite of losartan) in inhibiting angiotensin II-induced vasoconstriction, highlighting the importance of tetrazole-biphenyl motifs .
  • Synthetic Efficiency : The target compound’s biphenyl scaffold allows for regioselective functionalization, as demonstrated in , where its 4′-isomer is used to synthesize kinase inhibitors .

Activité Biologique

2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid, often referred to as Fmoc-amino acid derivatives, is a compound with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H23NO4
  • Molecular Weight : 353.41 g/mol
  • CAS Number : 203854-59-5

Synthesis

The synthesis of Fmoc-amino acid derivatives typically involves the protection of amino groups using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This process allows for selective reactions at the carboxylic acid functional group while maintaining the integrity of the amino group for further modifications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Studies have shown that derivatives can inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition is significant for cancer therapies as it can impede cell proliferation in tumor cells .
  • Antiproliferative Effects :
    • The compound has demonstrated antiproliferative activity against various cancer cell lines, including murine and human models. For instance, it has been reported to effectively reduce cell viability in methotrexate-resistant variants of cancer cells .
  • Interaction with Multidrug Resistance Proteins :
    • The derivatives have shown potential in overcoming multidrug resistance (MDR) mechanisms by interacting with efflux proteins such as Abcc1, enhancing their efficacy in resistant cancer cell lines .

Case Studies

Several studies have investigated the biological effects of Fmoc-amino acid derivatives:

  • Study on Antiproliferative Activity :
    A comprehensive study evaluated the effects of synthesized Fmoc derivatives on various cancer cell lines (CT26.WT and SW620). Results indicated that certain derivatives significantly inhibited cell growth compared to controls, with IC50 values ranging from 0.01 μM to 3.03 μM depending on the specific derivative and cell line used .
CompoundIC50 (μM)Cancer Cell Line
Methotrexate0.05CT26.WT
Fmoc-Amino Acid A0.38SW620
Fmoc-Amino Acid B0.59A-431
Fmoc-Amino Acid C0.43B16-F10

Safety and Toxicity

While many Fmoc derivatives exhibit promising biological activities, safety profiles must be assessed through toxicity studies. The compound has been classified under various safety categories, indicating potential hazards such as skin irritation and respiratory issues upon exposure .

Q & A

Q. Methodological Insight :

  • Deprotection Protocol : Use piperidine (20% v/v in DMF) for 10–30 minutes, followed by thorough washing with DMF to remove by-products. Monitor completion via UV-vis spectroscopy (absorption at 301 nm for Fmoc cleavage) .

Basic: What structural features influence its reactivity in biochemical applications?

The compound’s biphenyl core provides rigidity and aromatic stacking potential, while the carboxylic acid enables conjugation to resins or biomolecules. The Fmoc-protected amino group ensures selective reactivity, and the methylene linker enhances spatial flexibility for interactions with enzymes or receptors .

Q. Key Structural Attributes :

  • Biphenyl moiety : Enhances π-π interactions in binding pockets.
  • Carboxylic acid : Facilitates covalent attachment to solid supports or esterification.
  • Fmoc group : Balances steric protection with controlled deprotection kinetics .

Basic: What are common synthetic routes for this compound?

Synthesis typically involves:

Coupling the Fmoc group to an aminomethyl-biphenyl intermediate using carbodiimide reagents (e.g., DCC or EDC).

Carboxylic acid activation via mixed anhydride or active ester formation.

Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. Critical Reaction Conditions :

  • Coupling Agents : DCC or EDC with HOBt as an additive to minimize racemization.
  • Temperature : 0–25°C to prevent thermal decomposition of the Fmoc group .

Advanced: How can synthesis yield and purity be optimized?

Q. Optimization Strategies :

  • Catalytic Approaches : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation, reducing reaction time from 24h to 6h .
  • By-Product Mitigation : Employ scavengers (e.g., trisamine resins) to trap unreacted reagents.
  • Analytical Monitoring : Use TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to assess intermediate purity .

Q. Analytical Workflow :

Parameter Screening : Compare yields and purity across solvents (DMF vs. THF) and temperatures (0°C vs. RT) using design-of-experiment (DoE) methodologies.

Mechanistic Studies : Conduct kinetic analyses (e.g., in-situ IR spectroscopy) to identify rate-limiting steps.

Cross-Validation : Replicate conflicting protocols with standardized reagents to isolate variables (e.g., reagent quality, moisture levels) .

Q. Case Study :

  • Contradiction : reports 92% yield in DMF at 25°C, while cites 78% in THF at 0°C.
  • Resolution : DMF’s polar aprotic nature enhances carbodiimide activation, whereas THF’s lower polarity slows reaction kinetics .

Advanced: How does the compound’s stability vary under different storage conditions?

Q. Stability Profile :

  • Thermal Stability : Decomposes above 60°C (TGA data shows 5% mass loss at 65°C).
  • Light Sensitivity : Degrades under UV light (λ < 300 nm); store in amber vials.
  • Moisture Sensitivity : Hydrolyzes in aqueous environments (t1/2 = 48h at pH 7.4) .

Q. Recommended Storage :

  • Short-Term : -20°C in anhydrous DMF or DCM.
  • Long-Term : -80°C under argon, with desiccant (e.g., molecular sieves) .

Advanced: What methodologies are used to study its interactions with biological targets?

Q. Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors.
  • X-ray Crystallography : Resolve 3D structures of ligand-protein complexes (resolution ≤ 2.0 Å).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. Example Findings :

  • IC50 : 12 nM for inhibition of protease X, determined via fluorogenic substrate assays .

Advanced: How to validate purity and characterize byproducts?

Q. Analytical Suite :

  • NMR Spectroscopy : 1H/13C NMR to confirm structure (e.g., biphenyl protons at δ 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to detect trace impurities (e.g., m/z 405.4 [M+H]+).
  • HPLC-DAD : Purity >98% with UV detection at 254 nm .

Q. Byproduct Identification :

  • LC-MS/MS : Fragmentation patterns reveal hydrolyzed Fmoc derivatives (m/z 223.1) .

Advanced: How to design derivatives with enhanced stability or activity?

Q. Derivatization Strategies :

  • Biphenyl Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to enhance π-stacking.
  • Linker Optimization : Replace methylene with ethylene glycol spacers for improved solubility.
  • Fmoc Alternatives : Test Boc (tert-butoxycarbonyl) for acid-resistant protection .

Q. Case Study :

  • Derivative : 2'-((Fmoc-amino)ethyl)-[1,1'-biphenyl]-2-carboxylic acid shows 40% higher enzymatic stability .

Basic: What safety protocols are recommended for handling this compound?

Q. Safety Measures :

  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Toxicity Data :

  • Acute Toxicity : LD50 (oral, rat) > 2000 mg/kg; mild skin irritation observed in patch tests .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.